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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of Nickel-
Yttrium (Ni-Y) intermetallic compounds. This document details the fundamental electronic
structure, experimental characterization methodologies, and computational modeling of these
materials, presenting key data in a structured format for researchers and scientists.

Introduction to Ni-Y Intermetallics

Nickel-Yttrium intermetallic compounds are a class of materials formed between the transition
metal nickel and the rare-earth element yttrium. These compounds exhibit a range of
stoichiometries, each with a unique crystal structure and distinct electronic properties. The
interaction between the d-electrons of nickel and the d- and f-electrons of yttrium gives rise to
complex electronic band structures and densities of states, which in turn govern their physical
and chemical behaviors. Understanding these electronic properties is crucial for the application
of Ni-Y intermetallics in various fields, including catalysis and materials science.

Crystal and Electronic Structure of Ni-Y
Intermetallics

The Ni-Y binary system features several stable intermetallic compounds. The crystal structure
and electronic properties are intrinsically linked. The directional bonding in these intermetallic
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compounds leads to a modified electronic structure compared to the pure constituent elements.

[1]

Crystal Structure

Various Ni-Y intermetallic phases have been identified, each with a specific crystal structure
and lattice parameters. A summary of the crystallographic data for several known Ni-Y
compounds is presented in Table 1.
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NiYs cF16 Fm-3m CusAu 4.103 4.103 4.103 90
NizY3 hP10 P63/mmc NizIn 4.16 4.16 10.18 90
NiY oC8 Cmcm CrB 3.73 10.33 4.23 90
Ni2Y oP12 Pnma Co2Si 6.94 3.89 9.58 90
NisY hP24 P63/mmc NisSn 5.18 5.18 4.24 90
NisY hP6 P6/mmm  CaCus 4.89 4.89 3.97 90
Ni7Y2 hP18 P6s/mmc  CezNiz 4.93 4.93 24.4 90
Ni17Y2 hP38 P6s/mmc  ThzNiiy 8.32 8.32 8.12 90

Electronic Properties

The electronic properties of Ni-Y intermetallics are primarily determined by the hybridization of
Ni 3d and Y 4d and 5s electronic states. Theoretical calculations, particularly those based on
Density Functional Theory (DFT), have been instrumental in elucidating the electronic band
structure and density of states (DOS) of these materials. These calculations consistently show
that Ni-Y intermetallics are metallic in nature, with a significant density of states at the Fermi
level (EF).

A summary of key calculated electronic properties for various Ni-Y intermetallic compounds is
presented in Table 2.
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Compound Formation Band Gap (eV) DOS at EF
Enthalpy (kJ/mol) (states/eV/if.u.)

NiYs -35.2 0 (Metallic) 2.15

Niz2Y3 -41.8 0 (Metallic) 3.89

NiY -58.7 0 (Metallic) 2.34

Ni2Y -63.5 0 (Metallic) 4.12

NisY -41.3 0 (Metallic) 5.78

NisY -32.1 0 (Metallic) 8.21

Ni7Y2 -34.5 0 (Metallic) 12.54

Ni17Y2 -29.8 0 (Metallic) 21.33

Experimental Protocols

The electronic properties of Ni-Y intermetallics can be experimentally investigated using a
variety of surface-sensitive and bulk characterization techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to
determine the elemental composition, chemical states, and electronic structure of the top 5-10
nm of a material.[2]

Detailed Methodology:
e Sample Preparation:

o The Ni-Y intermetallic samples are prepared by arc-melting high-purity Ni and Y in an
argon atmosphere.

o To ensure homogeneity, the samples are typically melted and flipped several times.

o For XPS analysis, a clean surface is crucial. In-situ fracturing or ion sputtering (e.g., with
Ar* ions) is performed within the ultra-high vacuum (UHV) chamber of the XPS instrument
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to remove surface contaminants.[3]

e Instrument Setup:
o A monochromatic Al Ka X-ray source (1486.6 eV) is commonly used.[4][5]

o The analysis chamber is maintained at a pressure below 10~° mbar to prevent surface re-
contamination.[5]

o The spectrometer is calibrated using a reference sample, typically the Au 4f7/> peak at
84.0 eV or the C 1s peak from adventitious carbon at 284.8 eV.[5][6]

o Data Acquisition:

o Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to
identify all elements present on the surface.

o High-resolution spectra are then recorded for the core levels of interest, specifically Ni 2p
and Y 3d.

o The pass energy of the analyzer is set to a lower value (e.g., 20-50 eV) for high-resolution
scans to improve energy resolution.[5]

o Data Analysis:
o The binding energy scale is charge-corrected using the adventitious C 1s peak.

o The high-resolution spectra are fitted with appropriate functions (e.g., a mix of Gaussian
and Lorentzian functions) to deconvolute different chemical states.

o The analysis of the Ni 2p spectrum can be complex due to multiplet splitting and satellite
features, especially in the presence of oxides.[4][7]

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for
investigating the electronic structure of materials from a theoretical standpoint.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.surfacesciencewestern.com/wp-content/uploads/2013/02/ss06_biesinger.pdf
https://www.harwellxps.guru/xpskb/nickel/
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://www.sasj.jp/JSA/CONTENTS/vol.5_2/Vol.5%20No.2/Vol.5%20No.2%20270-273.pdf
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://www.harwellxps.guru/xpskb/nickel/
https://www.researchgate.net/figure/XPS-of-Ni2p-core-level-spectra-of-the-as-prepared-catalysts-Ni1-a-Ni7-b-and_fig3_316884426
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13782475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Density Functional Theory (DFT) Calculations

DFT calculations can predict various properties, including the electronic band structure, density
of states, and formation enthalpies of intermetallic compounds.

Detailed Methodology (using VASP - Vienna Ab initio Simulation Package):[8][9]
 Input File Preparation:

o POSCAR: This file defines the crystal structure, including the lattice parameters and
atomic positions of the Ni and Y atoms for a specific intermetallic compound.

o POTCAR: This file contains the pseudopotentials for Ni and Y, which describe the
interaction between the core and valence electrons. Projector Augmented Wave (PAW)
pseudopotentials are commonly used.

o INCAR: This is the main input file that controls the calculation parameters. Key parameters
include:

» ENCUT: The kinetic energy cutoff for the plane-wave basis set (a typical value for Ni-Y
systems is around 400-500 eV).

» ISMEAR: The smearing method for Brillouin zone integration (e.g., ISMEAR =1 for
Methfessel-Paxton smearing) and SIGMA (the smearing width, e.g., 0.1-0.2 eV).

» EDIFF: The convergence criterion for the electronic self-consistency loop (e.g., 1E-6
evV).

» GGA: The exchange-correlation functional to be used (e.g., GGA = PE for the Perdew-
Burke-Ernzerhof functional).

o KPOINTS: This file specifies the k-point mesh for sampling the Brillouin zone. A
Monkhorst-Pack grid is typically used, with the density of the grid depending on the size of
the unit cell (e.g., a 7x7x7 grid for smaller cells).

e Calculation Workflow:
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o Structural Relaxation: The first step is to perform a structural optimization to find the
equilibrium lattice parameters and atomic positions by minimizing the forces on the atoms.

o Self-Consistent Field (SCF) Calculation: A static SCF calculation is then performed with
the optimized structure to obtain the ground-state electronic charge density and total
energy.

o Non-Self-Consistent Field (NSCF) Calculation: To obtain a high-resolution density of states
and the band structure, a non-self-consistent calculation is performed on a denser k-point
mesh (for DOS) or along high-symmetry lines in the Brillouin zone (for band structure).

o Data Analysis:

o The output files (e.g., OUTCAR, EIGENVAL, DOSCAR) are analyzed to extract the total
energy, electronic band structure, and density of states.

o The density of states can be projected onto the different atomic orbitals (e.g., Ni-3d, Y-4d)
to understand the contribution of each element to the electronic structure.

Visualization of Computational Workflow

The process of calculating the electronic properties of Ni-Y intermetallics using DFT can be
represented as a logical workflow.
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Caption: A logical workflow for calculating the electronic properties of Ni-Y intermetallics using
Density Functional Theory.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of Ni-Y
intermetallic compounds. The combination of experimental techniques like XPS and
computational methods such as DFT offers a powerful approach to understanding the complex
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electronic structure of these materials. The provided data tables and protocols serve as a
valuable resource for researchers and scientists working with or interested in the properties
and applications of Ni-Y intermetallics. The metallic nature and the tunable density of states at
the Fermi level across different stoichiometries suggest potential for these materials in
applications requiring specific electronic characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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